molecular formula C36H53N7O6 B1670546 Difelikefalin CAS No. 1024828-77-0

Difelikefalin

Katalognummer B1670546
CAS-Nummer: 1024828-77-0
Molekulargewicht: 679.8 g/mol
InChI-Schlüssel: FWMNVWWHGCHHJJ-SKKKGAJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Difelikefalin, also known as CR845, is a synthetic peptide agonist of the kappa opioid receptor . It is used in the treatment of moderate to severe pruritus (itching) associated with chronic kidney disease in patients undergoing hemodialysis . It was approved by the FDA in August 2021 and later by the EMA in April 2022 .


Synthesis Analysis

Difelikefalin is synthesized using piperidine amino acid as a raw material through chemical reactions . The specific synthesis steps involve coupling the piperidine amino acid to the fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions .


Molecular Structure Analysis

The chemical formula of Difelikefalin is C36H53N7O6 . It has an average weight of 679.863 and a mono-isotopic mass of 679.405732455 .


Chemical Reactions Analysis

Difelikefalin is not metabolized significantly, with unchanged drug representing more than 99% of systemic circulation . In healthy subjects, about 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .


Physical And Chemical Properties Analysis

Difelikefalin is a white to off-white solid .

Wissenschaftliche Forschungsanwendungen

Treatment of Pruritus in Hemodialysis Patients

  • Pruritus Alleviation : Difelikefalin has shown significant efficacy in reducing itch intensity in hemodialysis patients with chronic kidney disease-associated pruritus (CKD-aP). Studies indicate that it provides relief from itching, improving the quality of life for these patients (Fishbane et al., 2019), (Fugal & Serpa, 2022).

Respiratory Safety

  • Limited Respiratory Depression : In clinical trials, difelikefalin demonstrated minimal effect on respiratory depression in healthy volunteers, indicating a safer profile compared to other opioid agonists (Viscusi et al., 2021).

Potential in Treating Other Pruritic Conditions

  • Notalgia Paresthetica : Difelikefalin has been evaluated for its effectiveness in treating notalgia paresthetica, a neuropathic disorder characterized by localized itching (Kim et al., 2023).

Pharmacological Profile

  • Peripheral Action : Difelikefalin, being a peripherally restricted kappa opioid receptor agonist, is designed to minimize central nervous system effects, enhancing its safety profile in clinical use (Meariman et al., 2022).

Abuse Potential

  • Low Abuse Potential : Studies evaluating the abuse potential of difelikefalin in recreational polydrug users have found it to have a low potential for abuse, which is a significant advantage over traditional opioids (Shram et al., 2021).

Overall Efficacy and Safety

  • Systematic Review : A systematic review of clinical trials has confirmed the efficacy of difelikefalin in reducing pruritus in CKD patients and noted its good safety profile, with common side effects being mild in nature (Wala & Szepietowski, 2022).

Safety And Hazards

Difelikefalin may cause some people to become dizzy, drowsy, or less alert than they are normally . It may also cause confusion, mental changes, or problems with walking, which may lead to falls . Using difelikefalin with other drugs that make you drowsy can worsen this effect .

Zukünftige Richtungen

Difelikefalin has been approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis . Clinical studies of an oral formulation of difelikefalin have also been completed or are underway in pruritus indications, including pruritus associated with atopic dermatitis, notalgia paraesthetica, or primary biliary cholangitis .

Eigenschaften

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMNVWWHGCHHJJ-SKKKGAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032896
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Difelikefalin

CAS RN

1024828-77-0
Record name Difelikefalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFELIKEFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difelikefalin
Reactant of Route 2
Difelikefalin
Reactant of Route 3
Difelikefalin
Reactant of Route 4
Reactant of Route 4
Difelikefalin
Reactant of Route 5
Reactant of Route 5
Difelikefalin
Reactant of Route 6
Reactant of Route 6
Difelikefalin

Citations

For This Compound
673
Citations
ED Deeks - Drugs, 2021 - Springer
… Intravenous difelikefalin has also been evaluated for CKD-… Clinical studies of an oral formulation of difelikefalin have also been … in the development of difelikefalin leading to this first …
Number of citations: 23 link.springer.com
ZM Lipman, G Yosipovitch - Expert opinion on pharmacotherapy, 2021 - Taylor & Francis
Introduction: Chronic kidney disease-associated pruritus (CKD-aP), or uremic pruritus, is a severely distressing condition that occurs in greater than 60% of patients undergoing dialysis. …
Number of citations: 28 www.tandfonline.com
S Fishbane, V Mathur, MJ Germain, S Shirazian… - Kidney international …, 2020 - Elsevier
… week 8 favored all difelikefalin doses combined versus placebo (P = 0.002). Difelikefalin also … Overall, 78% of patients receiving difelikefalin reported treatment-emergent adverse events …
Number of citations: 66 www.sciencedirect.com
S Fishbane, A Jamal, C Munera, W Wen… - New England Journal …, 2020 - Mass Medical Soc
… A total of 82 of 158 patients (51.9%) in the difelikefalin group had a decrease of at least 3 … in the difelikefalin group, as compared with 27.9% in the placebo group (P<0.001). Difelikefalin …
Number of citations: 220 www.nejm.org
BS Kim, R Bissonnette, K Nograles… - … England Journal of …, 2023 - Mass Medical Soc
… difelikefalin, and 63 were assigned to receive placebo. One patient who had been assigned to receive difelikefalin … We evaluated the efficacy and safety of oral difelikefalin for the …
Number of citations: 7 www.nejm.org
J Fugal, SM Serpa - Annals of Pharmacotherapy, 2023 - journals.sagepub.com
… Difelikefalin is not known to be a substrate of major … difelikefalin metabolism; however, the effects of severe hepatic impairment have not been evaluated and thus, use of difelikefalin is …
Number of citations: 6 journals.sagepub.com
J Topf, T Wooldridge, K McCafferty, M Schömig… - Kidney Medicine, 2022 - Elsevier
… (IV) difelikefalin in HD participants with moderate to severe pruritus, in which difelikefalin … In both studies, significantly greater proportions of participants in the difelikefalin group …
Number of citations: 25 www.sciencedirect.com
MJ Shram, RH Spencer, J Qian… - Clinical and …, 2022 - Wiley Online Library
… that difelikefalin presents a low … difelikefalin 15 mcg/kg, but no significant differences were observed between pentazocine and difelikefalin 5 mcg/kg or between placebo and difelikefalin …
Number of citations: 17 ascpt.onlinelibrary.wiley.com
JG Stark, PK Noonan, RH Spencer, S Bhaduri… - Clinical …, 2023 - Springer
… or in vitro hepatocytes determined that difelikefalin is not metabolized by cytochrome P450 (… difelikefalin, and this study is the first to publish data examining the clinical PK of difelikefalin …
Number of citations: 2 link.springer.com
ER Viscusi, MC Torjman, CL Munera… - Clinical and …, 2021 - Wiley Online Library
… This study assessed the effect of difelikefalin on key relevant … to 1 of 3 treatment sequences of difelikefalin (1.0 or 5.0 mcg/kg iv) … No subject on placebo or difelikefalin met the increased …
Number of citations: 22 ascpt.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.